molecular formula C9H4Cl2N2O2 B3324342 1,4-Dichlorophthalazine-6-carboxylic acid CAS No. 182620-31-1

1,4-Dichlorophthalazine-6-carboxylic acid

Cat. No.: B3324342
CAS No.: 182620-31-1
M. Wt: 243.04 g/mol
InChI Key: SNEBLHFIZGQKBW-UHFFFAOYSA-N
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Description

1,4-Dichlorophthalazine-6-carboxylic acid is an organic compound belonging to the phthalazine family. It is characterized by the presence of two chlorine atoms at positions 1 and 4, and a carboxylic acid group at position 6 on the phthalazine ring. The molecular formula of this compound is C9H4Cl2N2O2, and it has a molecular weight of 243.04 g/mol.

Preparation Methods

The synthesis of 1,4-Dichlorophthalazine-6-carboxylic acid typically involves the chlorination of phthalazine derivatives. One common method includes the reaction of isobenzofuran with acetic acid and hydrazine, followed by chlorination . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1,4-Dichlorophthalazine-6-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

    Coupling Reactions: It is often used as a coupling reagent in the synthesis of novel soluble polymer-bound ligands.

Common reagents used in these reactions include acetic acid, hydrazine, and various chlorinating agents. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,4-Dichlorophthalazine-6-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds and as a coupling reagent in medicinal chemistry.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antiviral and anticancer properties.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1,4-Dichlorophthalazine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biological molecules, influencing their activity and function. Detailed studies on its molecular targets and pathways are ongoing, with a focus on understanding its potential therapeutic applications .

Comparison with Similar Compounds

1,4-Dichlorophthalazine-6-carboxylic acid can be compared with other similar compounds, such as:

    1,4-Dichlorophthalazine: Lacks the carboxylic acid group, making it less versatile in certain chemical reactions.

    2,6-Dichloropyrazine: Similar in structure but differs in the position of chlorine atoms and lacks the carboxylic acid group.

    3,6-Dichloropyridazine: Another similar compound with different chlorine atom positions and no carboxylic acid group.

Properties

IUPAC Name

1,4-dichlorophthalazine-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2N2O2/c10-7-5-2-1-4(9(14)15)3-6(5)8(11)13-12-7/h1-3H,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEBLHFIZGQKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)C(=NN=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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